molecular formula C20H19FINO B585869 [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone CAS No. 1346600-15-4

[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone

Cat. No. B585869
CAS RN: 1346600-15-4
M. Wt: 439.305
InChI Key: LFFIIZFINPPEMC-ZXBLQHTISA-N
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Description

“[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone” is also known as AM-2201 . It is a synthetic cannabinoid that acts as a potent but unselective agonist for the cannabinoid receptor CB1 or CB2 . The IUPAC name is [1- (5-fluoropentyl)-1H-indol-3-yl] (naphthalen-1-yl)methanone .


Molecular Structure Analysis

The molecular formula of AM-2201 is C24H22FNO . The InChI code is InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22 (20-12-4-5-14-23 (20)26)24 (27)21-13-8-10-18-9-2-3-11-19 (18)21/h2-5,8-14,17H,1,6-7,15-16H2 . The SMILES representation is O=C (c2cn (CCCCCF)c1ccccc12)c4cccc3ccccc34 .


Chemical Reactions Analysis

AM-2201 is extensively metabolized by multiple cytochrome P450 (CYP) enzymes . The CYP3A4 enzyme played a prominent role in AM-2201 metabolism, and CYP1A2, CYP2B6, CYP2C8, and CYP2C9 enzymes played major roles in the formation of some metabolites .


Physical And Chemical Properties Analysis

The molecular weight of AM-2201 is 359.444 g/mol . The storage temperature is 28°C .

Mechanism of Action

AM-2201 is a potent agonist at both CB1 and CB2 with moderate selectivity for CB1, with a Ki of 1.0nM at CB1 and 2.6nM at CB2 . It is more potent than phytocannabinoid Δ9-tetrahydrocannabinol .

Safety and Hazards

AM-2201 is a synthetic cannabinoid that is increasingly found in recreational drug abusers and cases of severe intoxication . It is a Schedule I controlled substance in the United States .

properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2/i2D,4D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIIZFINPPEMC-ZXBLQHTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)I)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone

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